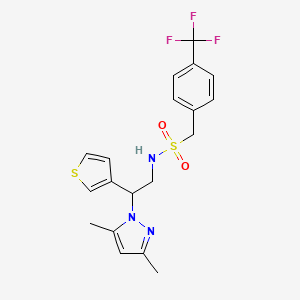

N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)-1-(4-(trifluoromethyl)phenyl)methanesulfonamide

Description

This sulfonamide derivative features a pyrazole core substituted with 3,5-dimethyl groups and a thiophen-3-yl moiety. The ethyl linker connects the pyrazole to a methanesulfonamide group, which is further substituted with a 4-(trifluoromethyl)phenyl ring.

Properties

IUPAC Name |

N-[2-(3,5-dimethylpyrazol-1-yl)-2-thiophen-3-ylethyl]-1-[4-(trifluoromethyl)phenyl]methanesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20F3N3O2S2/c1-13-9-14(2)25(24-13)18(16-7-8-28-11-16)10-23-29(26,27)12-15-3-5-17(6-4-15)19(20,21)22/h3-9,11,18,23H,10,12H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JVVFFZNSOCEROP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1C(CNS(=O)(=O)CC2=CC=C(C=C2)C(F)(F)F)C3=CSC=C3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20F3N3O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

443.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

Table 1: Key Structural Differences

Key Observations :

- Trifluoromethyl vs. This difference may enhance membrane permeability but reduce aqueous solubility .

- Thiophene Position : The thiophen-3-yl substituent in the target compound versus thiophen-4-yl in the analog alters steric and electronic interactions. Thiophen-3-yl may allow better π-stacking in protein binding pockets due to its orientation .

Spectral and Physicochemical Properties

- IR Spectroscopy : The target compound’s sulfonamide group would exhibit S=O stretches at ~1150–1300 cm⁻¹, similar to sulfonamides in . However, the absence of C=S (1243–1258 cm⁻¹, as in triazole-thiones) distinguishes it from triazole-based analogs .

- NMR : The 3,5-dimethyl pyrazole protons would resonate as singlets (δ 2.2–2.5 ppm), while the thiophen-3-yl group would show distinct aromatic splitting patterns (δ 6.8–7.5 ppm) .

Q & A

Q. What statistical approaches resolve discrepancies between in vitro and in vivo activity data?

- Methodological Answer :

- Multivariate regression : Correlate logP, solubility, and protein binding with in vivo efficacy. High protein binding may explain reduced in vivo activity despite low IC .

- Bayesian meta-analysis : Pool data from multiple assays to estimate "true" effect size, weighting in vitro data by assay robustness .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.